molecular formula C9H7N5 B3064789 1-Phenyl-5-amino-1,2,3-triazole-4-nitrile CAS No. 20271-39-0

1-Phenyl-5-amino-1,2,3-triazole-4-nitrile

Cat. No. B3064789
CAS RN: 20271-39-0
M. Wt: 185.19 g/mol
InChI Key: TVTIMSZZFVIKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-5-amino-1,2,3-triazole-4-nitrile is a compound with the molecular formula C9H7N5 . It is a type of triazole, a class of five-membered heterocyclic compounds that contain two carbon atoms and three nitrogen atoms . Triazoles have been found to have a broad range of therapeutic applications due to their ability to accommodate a wide range of substituents (electrophiles and nucleophiles) around their core structures .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-5-amino-1,2,3-triazole-4-nitrile consists of a phenyl ring attached to a triazole ring, which also has a nitrile group attached . The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms .

Scientific Research Applications

Applications in Fine Organic Synthesis Industry

1-Phenyl-5-amino-1,2,3-triazole-4-nitrile and its related compounds, particularly amino-1,2,4-triazoles, serve as foundational raw materials in the fine organic synthesis industry. They are integral in producing a range of products, including agricultural chemicals, pharmaceuticals, dyes, high-energy materials, anti-corrosion additives, analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids. These compounds find extensive applications across diverse fields such as applied sciences, biotechnology, energy, and chemistry. The manufacturing of plant protection products, insecticides, fungicides, plant growth regulators, retardants, nitrification inhibitors for nitrogen fertilizers, and antimicrobial drugs like furazonal and cardiotril relies significantly on these amino-1,2,4-triazoles (Nazarov et al., 2021).

Biomedical Applications

1-Phenyl-5-amino-1,2,3-triazole-4-nitrile derivatives exhibit a broad spectrum of biological activities, making them valuable in medicinal chemistry. These compounds show potential in anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, antiviral treatments, and in addressing several neglected diseases. Ongoing research aims to create novel triazoles that address contemporary challenges in green chemistry, energy saving, and sustainability. Their adaptability to various structural modifications allows them to be tailored for specific therapeutic purposes, including combating antibiotic-resistant bacteria and neglected diseases affecting a large segment of the global population (Ferreira et al., 2013).

Agricultural Applications

In agriculture, 1-Phenyl-5-amino-1,2,3-triazole-4-nitrile derivatives, particularly those with a 1,2,4-triazole structure, are used in synthesizing various agrochemicals. These compounds contribute to the production of additives for fuels and oils and serve as corrosion inhibitors. Their low toxicity profile and the ability to control pests make them a valuable asset in agricultural practices. The derivatives are also used in creating optical materials, photosensitizers, and coloring agents, highlighting their versatile applications beyond their medicinal and pharmaceutical utility (Parchenko, 2019).

Future Directions

Triazoles, including 1-Phenyl-5-amino-1,2,3-triazole-4-nitrile, continue to be an area of active research due to their broad range of therapeutic applications and the potential to synthesize diverse novel bioactive molecules . Future research will likely focus on optimizing the synthesis process, exploring new chemical reactions, and investigating the biological properties and potential therapeutic applications of these compounds .

properties

IUPAC Name

5-amino-1-phenyltriazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c10-6-8-9(11)14(13-12-8)7-4-2-1-3-5-7/h1-5H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTIMSZZFVIKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372741
Record name 1-Phenyl-5-amino-1,2,3-triazole-4-nitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-5-amino-1,2,3-triazole-4-nitrile

CAS RN

20271-39-0
Record name 1-Phenyl-5-amino-1,2,3-triazole-4-nitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-5-amino-1,2,3-triazole-4-nitrile
Reactant of Route 2
Reactant of Route 2
1-Phenyl-5-amino-1,2,3-triazole-4-nitrile
Reactant of Route 3
Reactant of Route 3
1-Phenyl-5-amino-1,2,3-triazole-4-nitrile
Reactant of Route 4
1-Phenyl-5-amino-1,2,3-triazole-4-nitrile
Reactant of Route 5
Reactant of Route 5
1-Phenyl-5-amino-1,2,3-triazole-4-nitrile
Reactant of Route 6
Reactant of Route 6
1-Phenyl-5-amino-1,2,3-triazole-4-nitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.